molecular formula C15H20Cl2N2O3S B2821962 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide CAS No. 341965-14-8

2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B2821962
CAS No.: 341965-14-8
M. Wt: 379.3
InChI Key: UCRICPODAZPNQP-UHFFFAOYSA-N
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Description

The compound 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide features a sulfanylacetamide backbone substituted with a 2,4-dichloro-5-methoxyaniline group and diethylacetamide termini. Its molecular formula is C₁₇H₂₂Cl₂N₂O₃S (calculated), with a molecular weight of ~423.4 g/mol . The structure combines a dichlorinated aromatic ring (for lipophilicity and bioactivity) with a sulfanyl linker, which may influence pharmacokinetics and target binding.

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(diethylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3S/c1-4-19(5-2)15(21)9-23-8-14(20)18-12-7-13(22-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRICPODAZPNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C18H18Cl2N2O5S
  • Molecular Weight: 445.32 g/mol
  • CAS Number: 341965-24-0

The structure includes a dichloro-substituted aniline moiety, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dichloroaniline can inhibit bacterial growth by targeting specific virulence factors. The compound's potential as an antibacterial agent is particularly notable against strains such as Staphylococcus aureus and Escherichia coli.

Inhibition of Bacterial Virulence

The compound's mechanism of action may involve the inhibition of the Type III secretion system (T3SS), a critical pathway for bacterial virulence. Similar compounds have been shown to suppress infections in vivo without affecting bacterial growth in vitro, suggesting a targeted approach to managing bacterial infections without promoting resistance .

Study on Antibacterial Efficacy

A study published in 2023 investigated the antibacterial effects of various compounds derived from dichloroaniline. The findings indicated that certain derivatives demonstrated low toxicity while effectively reducing pathogen load in infected models. For example, a related compound significantly decreased Salmonella counts in murine models, highlighting the potential therapeutic applications of such molecules .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines. For instance, methanolic extracts containing dichloroaniline derivatives showed promising antiproliferative activity against HeLa and A549 cell lines, with IC50 values indicating effective concentrations for therapeutic use . This suggests that this compound may also possess anticancer properties warranting further investigation.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against E. coli, S. aureus
Inhibition of T3SSSuppresses bacterial virulence in vivo
CytotoxicityAntiproliferative effects on cancer cell lines

Scientific Research Applications

Medicinal Chemistry

The structural features of this compound suggest potential applications in drug development. The presence of the dichloro and methoxy groups may enhance biological activity through various mechanisms:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dichloroaniline moiety is known for its ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : The sulfanyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. Preliminary studies have shown that derivatives of similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Agricultural Applications

The compound's potential as a pesticide or herbicide could be explored due to its chemical structure:

  • Pesticidal Activity : Compounds containing anilino and sulfanyl groups have been documented to exhibit insecticidal properties. The application of this compound could lead to the development of new agrochemicals that are effective against specific pests while minimizing environmental impact.

Materials Science

The unique chemical structure may also allow for applications in materials science:

  • Polymer Additives : The compound could serve as an additive in polymer formulations to enhance thermal stability or mechanical properties. Its reactive groups may facilitate cross-linking or bonding with other polymer chains.

Case Studies

Several studies have investigated the applications of compounds structurally related to 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide:

  • Anticancer Activity Study :
    • A study published in the Journal of Medicinal Chemistry explored a series of dichloroaniline derivatives and their effects on cancer cell proliferation. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further exploration with this compound .
  • Antimicrobial Efficacy :
    • Research conducted by Smith et al. demonstrated that sulfanyl-containing compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent effects on biological activity .
  • Pesticidal Development :
    • A patent filed for a new class of pesticides based on sulfanyl derivatives showed promising results in field trials against common agricultural pests, indicating that similar compounds could be developed from this compound .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 5-position of the dichlorinated aniline ring is a critical site for modulation of activity:

  • 5-Isopropoxy (CAS 341964-56-5): Increases steric bulk, possibly reducing membrane permeability but improving target selectivity .
  • 5-(2-Methoxyethoxy) (CAS 341965-06-8): Introduces a polar side chain, enhancing water solubility and altering pharmacokinetic profiles .

Sulfur Oxidation State and Linker Modifications

The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) or sulfinyl (-SO-) variants:

  • Sulfanyl : Imparts flexibility and moderate oxidation stability.
  • Sulfinyl : Intermediate oxidation state may balance stability and reactivity .

Table 1: Impact of Sulfur Oxidation State on Properties

Compound Oxidation State Molecular Weight (g/mol) Key Properties
Target Compound Sulfanyl (-S-) 423.4 Moderate polarity, flexible
CAS 341964-56-5 Sulfonyl (-SO₂-) 438.3 High polarity, stable
CAS 341964-54-3 (sulfinyl) Sulfinyl (-SO-) 422.3 Intermediate reactivity

Acetamide Terminal Group Modifications

The N,N-diethylacetamide group in the target compound differs from other terminal groups:

  • N-(2-Methylphenyl) (): Introduces aromaticity, enhancing π-π stacking interactions in enzyme active sites .
  • N,N-Dimethyl (): Balances lipophilicity and solubility, commonly seen in CNS-targeting drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with the chloroacetylation of 2,4-dichloro-5-methoxyaniline using chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under reflux (70–80°C) for 4–6 hours. Monitor via TLC (hexane:ethyl acetate, 3:1) .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution using potassium thioacetate in DMF at 50°C for 2 hours. Purify intermediates via column chromatography (silica gel, gradient elution with dichloromethane/methanol) .
  • Step 3 : Couple with N,N-diethylacetamide using a base (e.g., K₂CO₃) in DMF at room temperature for 12 hours. Isolate the product via recrystallization (ethanol/water) .
    • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of thioacetate), control pH (neutral to slightly basic), and maintain inert atmospheres to prevent oxidation of the sulfanyl group .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm the presence of methoxy (δ ~3.8 ppm), sulfanyl-linked methylene (δ ~4.0–4.2 ppm), and diethylacetamide groups (δ ~1.1–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for N-CH₂) .
  • IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1660–1680 cm⁻¹, ketone at ~1700 cm⁻¹) and sulfanyl (C-S) bonds at ~610–630 cm⁻¹ .
  • Mass Spectrometry (MS) : Ensure molecular ion peaks align with the theoretical mass (e.g., m/z ~430–450 for M+1) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Light Sensitivity : Degrades under UV light; store in amber vials at -20°C .
  • pH Sensitivity : Stable at neutral pH (6–8) but hydrolyzes in strongly acidic/basic conditions. Avoid aqueous buffers with pH <5 or >9 .
  • Thermal Stability : Decomposes above 150°C; store at room temperature for short-term use .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

  • Case Study : If NMR signals for the sulfanyl group overlap with aromatic protons:

  • Approach 1 : Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
  • Approach 2 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Approach 3 : Synthesize a deuterated analog to simplify spectral interpretation .

Q. How can reaction yields be improved during the final coupling step with N,N-diethylacetamide?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd/C or CuI to accelerate amide bond formation .
  • Solvent Effects : Switch to THF or acetonitrile for better solubility of reactants .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 12 hours) and improve yields by 15–20% .

Q. What in vitro assays are suitable for evaluating the compound’s potential anticancer activity?

  • Protocol Design :

  • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Dose Range : 1–100 µM, 48-hour exposure .
  • Endpoint Assays :
  • MTT Assay : Measure mitochondrial activity to assess cytotoxicity .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Workflow :

  • Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology with known inhibitors .
  • Docking Studies : Use AutoDock Vina to model binding poses; validate with MD simulations (GROMACS) .
  • SAR Analysis : Modify substituents (e.g., methoxy → ethoxy) and calculate binding free energy (ΔG) changes .

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